Ethyl 5-phenylisoxazole-3-carboxylate chemical properties
Ethyl 5-phenylisoxazole-3-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Phenylisoxazole-3-carboxylate
Introduction
Ethyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound featuring a core isoxazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. This molecule serves as a pivotal intermediate and a fundamental scaffold in the realms of organic synthesis and medicinal chemistry. The isoxazole moiety, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties and structural rigidity.[1] These characteristics make it a privileged structure in drug discovery, appearing in a range of bioactive compounds.[1][2] This guide provides a comprehensive overview of the essential chemical properties, synthesis, reactivity, and applications of Ethyl 5-phenylisoxazole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions for its storage, handling, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | Ethyl 5-phenylisoxazole-3-carboxylate | Sigma-Aldrich |
| CAS Number | 7063-99-2 | [3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | DSUXKYCDKKYGKX-UHFFFAOYSA-N | [3] |
| SMILES String | CCOC(=O)c1cc(on1)-c2ccccc2 | [3] |
Table 1: Key Identifiers and Physical Properties.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for the verification of molecular structure and purity. The following data represent the characteristic spectral signatures of Ethyl 5-phenylisoxazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. Key expected signals include: a triplet around 1.44 ppm and a quartet around 4.47 ppm, characteristic of the ethyl ester group (–CH₂CH₃). A multiplet between 7.50-7.80 ppm corresponds to the five protons of the phenyl ring. A sharp singlet at approximately 6.92 ppm is a distinctive feature of the lone proton on the isoxazole ring (H-4).[4] The precise chemical shifts and coupling patterns are definitive for confirming the substitution pattern.
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¹³C NMR (126 MHz, CDCl₃): The carbon spectrum complements the proton data. Expected signals include those for the ethyl ester group (around 14.15 ppm for the CH₃ and 62.18 ppm for the CH₂). The carbons of the phenyl ring typically appear in the aromatic region (125-131 ppm). The three carbons of the isoxazole ring are observed at approximately 99.92 ppm (C4), 156.96 ppm (C3), and 171.66 ppm (C5). The carbonyl carbon (C=O) of the ester is found further downfield at around 159.98 ppm.[4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For Ethyl 5-phenylisoxazole-3-carboxylate (C₁₂H₁₁NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated as 218.0811, which has been experimentally verified.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying key functional groups. The spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically ~1720-1740 cm⁻¹), C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), and C-O stretching vibrations.
Synthesis, Reactivity, and Mechanistic Insights
Understanding the synthesis and reactivity of Ethyl 5-phenylisoxazole-3-carboxylate is crucial for its application as a synthetic building block.
Primary Synthetic Pathway: [3+2] Cycloaddition
The most prevalent and efficient method for constructing the 3,5-disubstituted isoxazole core is through a 1,3-dipolar cycloaddition reaction.[1] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).
For Ethyl 5-phenylisoxazole-3-carboxylate, this involves the in situ generation of benzonitrile oxide from a precursor like benzaldoxime, which then reacts with ethyl propiolate.
Caption: Synthetic workflow for Ethyl 5-phenylisoxazole-3-carboxylate.
Exemplary Synthetic Protocol:
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Generation of Benzonitrile Oxide: Benzaldehyde oxime is dissolved in a suitable solvent like ethanol. An oxidizing agent, such as Chloramine-T, is added portion-wise while maintaining a cool temperature (e.g., 10°C) to generate benzonitrile oxide in situ.[6]
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Cycloaddition: Freshly distilled ethyl propiolate is added to the reaction mixture. The reaction is stirred for several hours.[6]
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Workup and Purification: The progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under vacuum. The resulting crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final product.[6]
Self-Validation: The integrity of this protocol is validated by the unambiguous structural characterization of the product via NMR and MS, which confirms the specific regiochemistry of the cycloaddition, yielding the 3,5-disubstituted isomer rather than other potential isomers.
Core Reactivity Profile
The reactivity of Ethyl 5-phenylisoxazole-3-carboxylate is dominated by the functional groups attached to the stable isoxazole core.
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Ester Group Transformations: The ethyl ester is a versatile handle for further modification.
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Hydrolysis: Treatment with a base (e.g., NaOH) or acid will hydrolyze the ester to the corresponding 5-phenylisoxazole-3-carboxylic acid.[7] This acid is a common precursor for other derivatives.
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Amidation: The ester can react with amines to form amides. This is a key reaction for building larger molecules and is frequently used in medicinal chemistry to modulate pharmacokinetic properties. For example, coupling the corresponding carboxylic acid with various anilines using peptide coupling agents like EDCI is a common strategy.[2]
-
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Isoxazole Ring Opening: While the aromatic isoxazole ring is generally stable, it can undergo reductive ring cleavage. A notable reaction is palladium-catalyzed hydrogenation, which can cleave the N-O bond, leading to the formation of enaminone structures.[8] This reactivity provides a pathway to transform the heterocyclic core into acyclic structures, further expanding its synthetic utility.
Caption: Key reaction pathways from the title compound.
Significance in Medicinal Chemistry and Drug Development
The 5-phenylisoxazole-3-carboxylate scaffold is a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets.
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Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism whose overactivity is linked to gout.[9]
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Anticancer Activity: Phenyl-isoxazole-carboxamide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (Hep3B) and breast carcinoma (MCF-7).[10] The isoxazole core serves as a scaffold to position phenyl and amide groups for optimal interaction with anticancer targets.
-
Antidiabetic Potential: Novel hybrids incorporating the phenylisoxazole moiety have been synthesized and shown to be potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[11] This highlights the scaffold's potential in developing treatments for type 2 diabetes.
-
Antioxidant Properties: Certain isoxazole-carboxamide derivatives have shown significant antioxidant potency in scavenging free radicals, suggesting their potential therapeutic application in conditions associated with oxidative stress.[2]
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Antitubercular Agents: The rational design of ethyl 5-phenylisoxazole-3-carboxylate derivatives has led to the discovery of potent growth inhibitors of Mycobacterium tuberculosis, offering a promising avenue for new anti-TB drug development.[7]
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
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Hazard Classification: Ethyl 5-phenylisoxazole-3-carboxylate is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[3]
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Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[12] Avoid inhalation of dust and ensure work is conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.[12]
Conclusion
Ethyl 5-phenylisoxazole-3-carboxylate is more than a simple chemical intermediate; it is a versatile and highly valuable scaffold in modern organic and medicinal chemistry. Its well-defined chemical and physical properties, straightforward synthesis via [3+2] cycloaddition, and predictable reactivity make it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated success of its derivatives as potent modulators of various biological targets, including enzymes implicated in cancer, diabetes, and gout, underscores its enduring importance in the quest for novel therapeutics. This guide serves as a foundational resource for scientists looking to harness the potential of this powerful heterocyclic building block.
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